molecular formula C9H11NO3 B073325 2,3-Dimethoxybenzamide CAS No. 1521-39-7

2,3-Dimethoxybenzamide

Cat. No.: B073325
CAS No.: 1521-39-7
M. Wt: 181.19 g/mol
InChI Key: SDYIZAANGZBOSO-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzamide is an organic compound with the molecular formula C9H11NO3. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2nd and 3rd positions, and an amide group at the 1st position. Benzamides are known for their wide range of applications in various fields, including medicinal chemistry, industrial processes, and biological research .

Scientific Research Applications

2,3-Dimethoxybenzamide has several applications in scientific research:

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

2,3-Dimethoxybenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-dimethoxybenzoic acid with aniline derivatives in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction typically proceeds through the formation of 2,3-dimethoxybenzoyl chloride, which then reacts with the aniline derivative to form the desired benzamide .

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product .

Chemical Reactions Analysis

2,3-Dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,3-Dimethoxybenzamide can be compared with other benzamide derivatives such as 3-acetoxy-2-methylbenzamide and 3-methoxybenzamide. While all these compounds share a common benzamide core, their unique substituents confer different chemical properties and biological activities .

Properties

IUPAC Name

2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYIZAANGZBOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277438
Record name 2,3-Dimethoxybenzamide
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1521-39-7
Record name 2,3-Dimethoxybenzamide
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Record name 2,3-Dimethoxybenzamide
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Record name 2,3-DIMETHOXYBENZAMIDE
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